Macromerine

Description

Structure

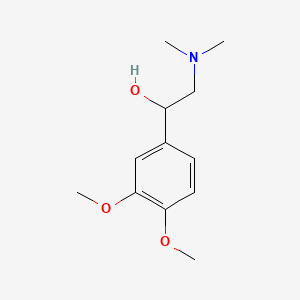

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIPYAQVBZPSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894756 | |

| Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2970-95-8 | |

| Record name | α-[(Dimethylamino)methyl]-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2970-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002970958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-((Dimethylamino)methyl)-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACROMERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2097PW32Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Structure

Nomenclature and Formula

Macromerine is chemically known as β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine. Its systematic IUPAC name is (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol. wikipedia.org The molecular formula for this compound is C₁₂H₁₉NO₃. wikipedia.org

| Property | Value |

| IUPAC Name | (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molar Mass | 225.288 g·mol⁻¹ |

Structural Elucidation

The structure of this compound features a 3,4-dimethoxyphenyl group attached to an ethanolamine (B43304) side chain. Specifically, it has a hydroxyl group at the beta-position of the ethylamine (B1201723) side chain and two methyl groups on the terminal amine, making it a tertiary amine. The stereochemistry of the naturally occurring enantiomer has been determined to be the (R)-configuration. This structural arrangement is key to its chemical properties and its distinction from other related phenethylamine (B48288) alkaloids.

Isolation and Extraction Methodologies for Macromerine

Traditional and Modern Extraction Techniques

The initial step in obtaining macromerine involves extracting the crude alkaloid mixture from the dried and powdered plant material. mdpi.com The choice of extraction technique significantly impacts the efficiency, yield, and purity of the resulting extract.

Solvent-Based Extraction Approaches

Traditional methods for alkaloid extraction have historically relied on the principles of solvent-based separation, particularly acid-base extraction. researchgate.netacs.org This approach leverages the chemical properties of alkaloids, which are basic compounds. In their neutral (free base) form, alkaloids like this compound are generally soluble in organic solvents such as chloroform (B151607), ether, and dichloromethane (B109758), but insoluble in water. researchgate.netlifeasible.com Conversely, when they form salts in an acidic environment, their polarity increases, making them soluble in water and alcohols but not in most organic solvents. lifeasible.com

A typical acid-base extraction procedure involves the following steps:

The powdered plant material is first macerated in an acidic aqueous solution (e.g., water acidified with hydrochloric or sulfuric acid). This protonates the alkaloids, converting them into their salt form and dissolving them in the aqueous phase. acs.orgscielo.br

This acidic extract may then be "defatted" by washing it with a nonpolar organic solvent to remove lipids and other non-alkaloidal impurities. acs.org

The aqueous solution is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10. scielo.br This deprotonates the alkaloid salts, converting them back to their free base form.

Finally, the now water-insoluble free base alkaloids are extracted from the aqueous phase using a water-immiscible organic solvent like chloroform or dichloromethane. acs.orgscielo.br Evaporation of this organic solvent yields a crude alkaloid extract.

Methanol (B129727) is also commonly used as an initial extraction solvent, with the dried plant material being extracted via ultrasonication or reflux. researchgate.netnih.gov

Table 1: Common Solvents Used in this compound and Alkaloid Extraction

| Solvent Role | Solvent Name | Rationale for Use | Citation |

|---|---|---|---|

| Initial Extraction | Methanol, Ethanol | Good solubility for a wide range of plant metabolites, including alkaloids. | lifeasible.com |

| Acid-Base Extraction (Aqueous Phase) | Acidified Water (e.g., with HCl) | Dissolves alkaloids as their salt forms. | acs.org |

Ultrasonication-Assisted Extraction Protocols

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique that has gained prominence in natural product extraction. nih.govmdpi.com This method, considered a form of "Green Chemistry," utilizes the energy of ultrasonic waves (typically >20 kHz) to enhance the extraction process. mdpi.comnih.gov The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. This process generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls. nih.gov This disruption facilitates greater solvent penetration into the plant matrix and enhances the diffusion of the target compounds from the solid material into the solvent. nih.gov

Studies on Coryphantha macromeris, the plant source for this compound, have utilized ultrasonic baths to prepare extracts for analysis. mdpi.com The efficiency of UAE is influenced by several key variables, including the power and frequency of the ultrasound, extraction time and temperature, the type of solvent used, and the solid-to-solvent ratio. mdpi.com

Table 2: Advantages of Ultrasonication-Assisted Extraction (UAE) over Maceration

| Feature | Ultrasonication-Assisted Extraction (UAE) | Traditional Maceration | Citation |

|---|---|---|---|

| Extraction Time | Significantly reduced (minutes vs. hours/days). | Long extraction periods required. | mdpi.comscientificelectronicarchives.org |

| Solvent Consumption | Generally lower due to higher efficiency. | Often requires larger volumes of solvent. | mdpi.com |

| Extraction Yield | Often results in higher or comparable yields. | Yield can be limited by slow diffusion. | mdpi.com |

| Process Conditions | Operates at lower temperatures, preserving thermolabile compounds. | May require heating (reflux), which can degrade compounds. | nih.gov |

Chromatographic Separation Strategies

Following the initial extraction, the crude mixture contains this compound along with other alkaloids and plant metabolites. To isolate this compound, chromatographic techniques are employed to separate the compounds based on their different chemical and physical properties.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful purification technique used to isolate specific compounds from a complex mixture in sufficient quantities for further analysis or use. welch-us.com It operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. sigmaaldrich.cn A high-pressure pump moves a solvent (the mobile phase) containing the extract through a column packed with a solid adsorbent material (the stationary phase). welch-us.com

The separation occurs as different compounds in the mixture interact with the stationary phase to varying degrees. welch-us.com Compounds with stronger affinity for the stationary phase move through the column more slowly, while those with weaker affinity move more quickly, allowing for their separation. A detector monitors the column effluent, and a fraction collector is used to collect the separated compounds as they elute. welch-us.com

For alkaloid purification, both normal-phase and reversed-phase HPLC can be used. sigmaaldrich.cn In reversed-phase HPLC, which is very common, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and methanol or acetonitrile). sigmaaldrich.cn Research involving the isolation of cactus alkaloids has successfully utilized preparative reverse-phase HPLC. scispace.com The selection of the mobile phase is critical and is optimized to achieve the best separation (resolution) of the target compound. welch-us.com

Table 3: Core Components of a Preparative HPLC System

| Component | Function | Citation |

|---|---|---|

| Solvent Reservoir | Holds the mobile phase solvent(s). | welch-us.com |

| High-Pressure Pump | Propels the mobile phase through the system at a constant flow rate. | welch-us.com |

| Injector | Introduces the crude extract sample into the mobile phase stream. | welch-us.com |

| Preparative Column | A wide-diameter column packed with the stationary phase where separation occurs. | welch-us.comsigmaaldrich.cn |

| Detector | Detects the compounds as they elute from the column (e.g., UV-Vis detector). | welch-us.com |

| Fraction Collector | Automatically collects the separated fractions containing the purified compounds. | welch-us.com |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used for the analysis of plant extracts. researchgate.net It involves spotting the extract onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it carries the components of the extract with it at different rates, resulting in their separation. nih.gov

In the context of this compound isolation, TLC serves several important functions:

Screening: It can be used to quickly check for the presence of alkaloids in a crude plant extract by comparing the resulting spots to a known standard of this compound. researchgate.net

Method Development: TLC is often used to determine the optimal solvent system for a larger-scale column chromatography or HPLC separation.

Monitoring Purification: During preparative chromatography, TLC can be used to analyze the collected fractions to determine which ones contain the pure target compound. nih.gov

The separated spots on a TLC plate are often visualized under UV light. nih.gov TLC provides a "fingerprint" of the chemical constituents of an extract and is an invaluable tool in the chemotaxonomic analysis of plants like Coryphantha. researchgate.netescholarship.org

Sustainable Approaches in Alkaloid Extraction

Modern phytochemical research places increasing emphasis on developing environmentally friendly or "green" extraction and purification methods. researchgate.net The goal is to minimize the use of hazardous solvents and reduce energy consumption. nih.gov

One of the most significant advances in sustainable alkaloid extraction is the replacement of harmful solvents. acs.org Traditional acid-base extractions frequently use chlorinated solvents like dichloromethane (CH2Cl2) and chloroform, as well as strong mineral acids like hydrochloric acid (HCl), which pose environmental and health risks. acs.org

Recent research on the extraction of mescaline, a structural analogue of this compound, has demonstrated the viability of greener alternatives. acs.org Key findings from these studies include:

Acid Replacement: The strong mineral acid HCl can be effectively replaced by a biodegradable organic acid, such as a 0.5 M solution of citric acid (CA), without compromising the extraction efficiency of the alkaloids. acs.org

Solvent Substitution: The hazardous chlorinated solvent CH2Cl2 can be replaced in many liquid-liquid extraction steps by greener solvents like ethyl acetate (B1210297) (EtOAc). Other solvents like n-butyl acetate (BuOAc) have also been shown to be effective alternatives. acs.org

These substitutions contribute to a more sustainable laboratory practice, aligning with the principles of green chemistry while maintaining high extraction performance. acs.org

Table 4: Comparison of Traditional and Sustainable Solvents in Alkaloid Extraction

| Extraction Step | Traditional Reagent | Sustainable Alternative | Rationale for Change | Citation |

|---|---|---|---|---|

| Acidification | Hydrochloric Acid (HCl) | Citric Acid (CA) | Reduces corrosivity (B1173158) and environmental impact; biodegradable. | acs.org |

| Defatting (LLE) | Dichloromethane (CH2Cl2) | Ethyl Acetate (EtOAc), Heptane | Reduces toxicity and environmental persistence. | acs.org |

| Alkaloid Extraction (LLE) | Dichloromethane (CH2Cl2), Chloroform | Ethyl Acetate (EtOAc), n-Butyl Acetate (BuOAc) | Reduces use of hazardous chlorinated solvents. | acs.org |

Purification and Enrichment Procedures

Following the initial extraction of alkaloids from plant material, a series of purification and enrichment procedures are essential to isolate this compound from the complex mixture of other alkaloids and plant metabolites. These methods leverage the specific physicochemical properties of this compound and other compounds in the extract. The process typically involves multiple chromatographic and crystallization steps to achieve a high degree of purity.

Initial purification often begins with acid-base liquid-liquid extraction (LLE). acs.org This technique separates alkaloids from neutral and acidic compounds by exploiting their basic nature. The crude extract is acidified, causing the alkaloids to form salts and dissolve in the aqueous phase, while non-basic compounds are removed with an organic solvent. The aqueous phase is then made alkaline, converting the alkaloid salts back to their free-base form, which can then be extracted into a non-polar organic solvent like dichloromethane or ethyl acetate. acs.org

Chromatography is a cornerstone of this compound purification. Various methods are employed, each offering different levels of resolution.

Column Chromatography: Adsorption chromatography using silica gel is a common method for the initial separation of compounds from the crude alkaloid fraction. psu.edugoogle.com A solvent gradient, for instance, a mixture of chloroform and methanol, is often used to elute the compounds from the column based on their polarity. psu.edu

Thin-Layer Chromatography (TLC): Preparative TLC is a valuable technique for isolating smaller quantities of pure compounds. After developing the plate, the band corresponding to this compound can be scraped off. The compound is then recovered from the silica by eluting with a suitable solvent, such as ammoniacal ethanol. troutsnotes.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for final purification and analysis. psu.edu Reversed-phase columns (like C18) are frequently used for separating alkaloids. psu.edu For separating the enantiomers of this compound, specialized chiral HPLC columns are necessary. tandfonline.com

Crystallization is often the final step to obtain highly pure this compound. dss.go.th This process can be induced by creating a hydrochloride salt of the alkaloid. This is achieved by acidifying a solution of the purified base (e.g., in absolute ethanol) with anhydrous hydrogen chloride, followed by the addition of a non-polar solvent like diethyl ether to promote the formation of crystals. troutsnotes.com Fractional crystallization has also been employed to separate different alkaloids or isomers from each other. tandfonline.com The result of successful purification is a white, crystalline solid. dss.go.th

Modern solid-phase extraction (SPE) cartridges, such as Sep-pak, can also be used as a rapid cleanup method to remove impurities before further chromatographic analysis. psu.edu Throughout these procedures, care must be taken to avoid the formation of artifacts, which can occur through reactions with solvents or contaminants. researchgate.net

The following table summarizes the key methodologies used in the purification and enrichment of this compound.

| Technique | Description/Specifics | Purpose |

| Liquid-Liquid Extraction (LLE) | Utilizes pH adjustments to move alkaloids between aqueous and organic solvent phases. acs.org | Initial separation of alkaloids from non-basic plant material. |

| Preparative TLC | Separation on a silica plate, followed by scraping the relevant band and eluting the compound with a solvent like ammoniacal ethanol. troutsnotes.com | Isolation of small quantities of the target compound. |

| Column Chromatography | Typically uses silica gel with a solvent gradient (e.g., chloroform-methanol) to separate compounds based on polarity. psu.edu | Bulk separation of compounds in the crude extract. |

| HPLC | High-resolution separation using columns, often reversed-phase (C18). Chiral columns are used for enantiomer separation. psu.edutandfonline.com | Final purification, quantification, and chiral separation. |

| Crystallization | Inducing crystal formation from a supersaturated solution, often by creating a salt (e.g., hydrochloride) and adding a non-polar solvent. troutsnotes.comdss.go.th | Final purification step to obtain a highly pure, stable, crystalline solid. |

Structural Characterization and Elucidation of Macromerine

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques are fundamental in identifying and confirming the structure of natural products like Macromerine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for elucidating the detailed atomic arrangement within this compound. These methods provide information about the chemical environment of each atom, the connectivity between atoms, and the spatial relationships between different parts of the molecule. Studies have utilized NMR to identify key functional groups and confirm the proposed structure of this compound as N,N-dimethyl-2-hydroxy-2-(3′,4′-dimethoxyphenyl)ethylamine researchgate.netvulcanchem.comwikipedia.orgptfarm.pl. Specific chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are diagnostic for the presence of the β-phenethylamine backbone, the hydroxyl group, and the methoxy (B1213986) substituents on the phenyl ring ptfarm.pl. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), further confirm the connectivity of protons and carbons, solidifying the structural assignment researchgate.netptfarm.pl.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight and elemental composition of this compound. MS techniques provide information about the mass-to-charge ratio of the molecule and its fragments, allowing for molecular weight determination and structural insights vulcanchem.commdpi.comresearchgate.net. HRMS, in particular, offers high accuracy in mass measurement, enabling the precise determination of the molecular formula. For this compound, the molecular formula is C₁₂H₁₉NO₃, with a calculated molecular weight of approximately 225.28 g/mol vulcanchem.comwikipedia.org. These data are critical for confirming the identity of isolated compounds and distinguishing them from potential isomers or impurities.

The analysis of fragmentation patterns generated during mass spectrometry is vital for confirming the structure and can also aid in identifying metabolites or degradation products of this compound vulcanchem.commdpi.com. When this compound is subjected to ionization and fragmentation processes in a mass spectrometer, it breaks down into characteristic smaller ions. The specific masses and relative abundances of these fragment ions provide clues about the molecule's structural components. For instance, fragmentation can reveal the loss of methyl groups, methoxy groups, or water, consistent with the known structure of this compound. This detailed fragmentation analysis is also valuable in metabolic studies, helping to identify how the compound is processed within biological systems vulcanchem.commdpi.com.

Determination of Absolute Configuration

Establishing the absolute configuration of chiral molecules like this compound is essential, as different enantiomers can exhibit distinct biological activities.

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. By measuring the specific rotation of an isolated sample of this compound, its enantiomeric form can be determined. For example, (-)-Macromerine (B19931) has been identified and its absolute configuration assigned as R by relating it to known chiral standards, such as (R)-(-)-adrenaline researchgate.netresearchgate.netacs.org. The sign and magnitude of the optical rotation are characteristic properties that help confirm the stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) provides a powerful method for separating and quantifying stereoisomers. By using a chiral stationary phase in the HPLC column, enantiomers of this compound can be resolved and their relative proportions determined ptfarm.pltandfonline.com. This technique is often used to confirm the enantiomeric purity of synthesized or isolated this compound and to analyze its stereochemistry in detail. For instance, chiral HPLC has been employed to achieve high enantiomeric excess (ee) values, such as 98% ee for synthesized this compound, confirming the effectiveness of asymmetric synthesis routes ptfarm.pl.

Corroboration with Synthesized Stereoisomers

The confirmation of this compound's absolute configuration has been significantly aided by the synthesis of its stereoisomers and their subsequent comparison with the naturally occurring compound. This approach is crucial in stereochemistry to unequivocally assign the spatial arrangement of atoms around chiral centers wiley-vch.de.

Methodology for Corroboration:

The primary methods employed for corroborating this compound's structure and stereochemistry using synthesized stereoisomers involve:

Chiral High-Performance Liquid Chromatography (HPLC): This technique is instrumental in separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other sigmaaldrich.comregistech.com. By synthesizing both enantiomers of this compound, researchers can compare their retention times on a chiral stationary phase with that of the natural product. For instance, a study on a related compound, N-p-coumaroyloctopamine (compound 1), utilized chiral HPLC to separate racemic 1 into (S)- and (R)-enantiomers. The natural compound from potato tissue was then compared to these synthetic standards; co-chromatography confirmed the natural product's identity as the (S)-isomer tandfonline.com. Similarly, studies on this compound would involve synthesizing its enantiomers and comparing their chromatographic behavior to confirm the stereochemistry of the isolated natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly when conducted in the presence of chiral solvating agents or chiral shift reagents, can differentiate between enantiomers by forming transient diastereomeric complexes. These complexes exhibit distinct NMR signals, allowing for the determination of enantiomeric excess (ee) and confirmation of stereochemical assignments researchgate.netstackexchange.com. The comparison of NMR spectra between synthesized stereoisomers and natural this compound provides detailed structural information, including the configuration at chiral centers.

Optical Rotation: this compound possesses chiral centers, meaning it can rotate the plane of polarized light. Synthesized enantiomers will exhibit optical rotation in opposite directions. Comparing the optical rotation of synthesized stereoisomers with that of naturally isolated this compound serves as a key piece of evidence for confirming its absolute configuration wikipedia.orgtandfonline.comstackexchange.com. For example, a synthesized sample of (+)-(R)-1 showed a positive optical rotation, and its enantiomeric excess was determined via HPLC analysis tandfonline.com.

Research Findings:

Early work on this compound by Brown, Hodgkins, and Reinecke in 1972 reported on its isolation, structure, synthesis, and absolute configuration wikipedia.org. While specific comparative data tables from this seminal work are not detailed in the provided search snippets, the methodology implies the use of synthesized stereoisomers for structural confirmation. Subsequent research has continued to explore the stereochemistry of related compounds and the analytical techniques used for their elucidation.

For instance, studies on other plant constituents, such as N-p-coumaroyloctopamine, have demonstrated the utility of chiral HPLC in differentiating between (R) and (S) isomers, with the natural product being identified as the (S)-isomer through co-chromatography with synthetic standards tandfonline.com. This approach is directly applicable to this compound, where synthesized stereoisomers would be compared against the isolated natural product.

The synthesis of this compound stereoisomers allows for direct comparison of their spectroscopic properties (e.g., NMR chemical shifts, mass spectrometry fragmentation patterns) and physical properties (e.g., optical rotation, melting point) with those of the natural isolate. Any discrepancies or matches in these data points would serve to either confirm or refute the proposed structure and stereochemistry of this compound.

Data Table Example (Illustrative based on common practices):

While specific comparative data for this compound's stereoisomers is not explicitly detailed in the provided snippets, a typical data table for corroboration might include:

| Property | Natural this compound | Synthesized (R)-Macromerine | Synthesized (S)-Macromerine |

| Optical Rotation [α]D | +X.X° (c 1.0, Solvent) | -Y.Y° (c 1.0, Solvent) | +Y.Y° (c 1.0, Solvent) |

| ¹H NMR (δ, ppm) | (Specific shifts) | (Specific shifts) | (Specific shifts) |

| Chiral HPLC Retention Time (min) | Z.Z | Z'.Z' | Z''.Z'' |

Note: The specific values (X, Y, Z) would be derived from experimental data in peer-reviewed literature.

The successful synthesis and comparison of this compound's stereoisomers with the natural product have been critical in establishing its definitive structure and absolute configuration, contributing to a comprehensive understanding of this cactus alkaloid.

Chemical Synthesis and Derivatization of Macromerine

Total Synthesis Approaches to Racemic Macromerine

The initial efforts in this compound synthesis focused on establishing racemic pathways. While specific detailed accounts of the total synthesis of racemic this compound are less prevalent in the immediately accessible literature compared to enantioselective methods, foundational work in the 1970s laid the groundwork for its isolation, structure elucidation, and synthesis nih.gov. Approaches for isotopic labeling, such as the synthesis of ¹³C₆-macromerine, have employed Grignard reactions, indicating their utility in constructing the carbon skeleton for racemic or specifically labeled targets . The broader field of total synthesis, which aims to construct complex molecules from simpler precursors, has seen extensive development since the early 19th century, with early successes involving molecules with multiple stereocenters uni-konstanz.de. These general principles inform the strategies employed for the racemic synthesis of compounds like this compound.

Enantioselective Synthesis of (+)-Macromerine and Related Stereoisomers

Given that this compound exists as enantiomers, with stereochemistry often playing a critical role in biological activity, enantioselective synthesis is paramount. The ability to selectively produce the (+)- or (-)-enantiomer, or specific stereoisomers, allows for detailed structure-activity relationship studies. Asymmetric synthesis has been identified as particularly valuable for obtaining enantiomerically pure forms of this compound vulcanchem.com. The development of methods for the asymmetric synthesis of (R)-macromerine, achieving high enantiomeric excess (ee), has been a significant focus ptfarm.plresearchgate.netresearchgate.netmolaid.com.

A highly effective strategy for the enantioselective synthesis of this compound and related β-amino alcohols is asymmetric transfer hydrogenation (ATH) of α-amino ketones ptfarm.plresearchgate.netresearchgate.netmolaid.comresearchgate.netresearchgate.netresearchgate.net. This method typically involves the reduction of a ketone precursor to the corresponding alcohol using a hydrogen donor in the presence of a chiral catalyst.

Specifically, the ATH of β-(dimethylamino)propiophenone derivatives, which serve as direct precursors to this compound, has been successfully implemented ptfarm.plresearchgate.net. This process commonly utilizes a formic acid–triethylamine mixture as the hydrogen source ptfarm.plresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Table 1: Asymmetric Transfer Hydrogenation for (R)-Macromerine Synthesis

| Substrate Type | Catalyst System | Hydrogen Source | Solvent | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| α-amino ketone precursor | RuCl(R,R)-TsDPEN | Formic acid/triethylamine | Ethyl acetate (B1210297) | Room temperature | 64% | 98% | ptfarm.plmolaid.com |

This methodology has also been applied more broadly to the synthesis of various aryl and heteroaryl dialkylaminomethyl ketones, yielding the corresponding β-dialkylamino alcohols with high enantioselectivities and good yields researchgate.netresearchgate.netresearchgate.net.

Table 2: General Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Substrate Type | Catalyst System | Hydrogen Source | Yield Range | Enantiomeric Excess (ee) Range | Reference |

| Aryl/heteroaryl dialkylaminomethyl ketones | RuCl(R,R)-TsDPEN | Formic acid–triethylamine | 50–73% | 97–99% | researchgate.netresearchgate.netresearchgate.net |

The stereocontrol in ATH reactions is primarily dictated by the chiral catalyst system employed. Ruthenium-based catalysts, particularly those incorporating chiral diamine ligands, have proven highly effective ptfarm.plresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. A prominent example is the Noyori catalyst, often represented as RuCl(R,R)-TsDPEN, which has been instrumental in achieving high enantioselectivity in the reduction of ketones to chiral alcohols ptfarm.plresearchgate.netresearchgate.netmolaid.comresearchgate.net. The diamine ligand, such as (R,R)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine), is critical for inducing asymmetry during the hydrogenation process ptfarm.plresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Variations of these catalytic systems, including tethered ligands and different counterions, have also been explored to optimize performance and enantioselectivity researchgate.net.

Synthetic Routes to this compound Analogues and Derivatives

Beyond the synthesis of this compound itself, synthetic routes have been developed to access related compounds and derivatives, expanding the chemical diversity around this scaffold. One notable approach involves diboronic acid anhydride (B1165640) (DBAA) catalyzed dehydrative condensation. This methodology has been successfully applied to the concise synthesis of several biologically active compounds featuring β-amino alcohol motifs, including northis compound, alongside this compound and other related phenethylamines rsc.org.

Furthermore, the general ATH methodology described for this compound can be adapted to synthesize analogues. By employing different α-amino ketone precursors—varying the substituents on the phenyl ring or the amine moiety—a range of this compound derivatives and related β-amino alcohols can be accessed with controlled stereochemistry ptfarm.plresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, altering the amine component in the precursor ketone would lead to derivatives with different N-alkyl groups.

Compound List

this compound

Northis compound

Halostachine

Synephrine

Longimammine

Phenylephrine

Etilefrine

Biosynthetic Pathways of Macromerine

Proposed Precursor-Mediated Biosynthesis

The biosynthetic route to macromerine is understood to begin with fundamental precursors common to many phenethylamine (B48288) alkaloids. Epinephrine (B1671497) has been identified as a significant precursor in the biosynthesis of northis compound, a compound closely related to this compound, particularly within Coryphantha macromeris var. runyonii vulcanchem.comnih.govsemanticscholar.org. Metanephrine (B195012) is recognized as a likely intermediate in this conversion pathway, with studies demonstrating that approximately 4.77% of administered DL-7-3H-metanephrine was converted to northis compound over a 16-day period nih.gov. Furthermore, tyramine (B21549) and DL-norepinephrine have been proposed as potential precursors for both this compound and northis compound troutsnotes.comscribd.com. In the broader context of phenethylamine biosynthesis, phenethylamine and methionine are considered foundational precursors scribd.com. A key step in this compound formation is the postulated N-methylation of northis compound. However, isotopic labeling experiments have indicated that radiolabeled northis compound serves as a very inefficient precursor for this compound, suggesting that this final methylation step may not be the primary or most efficient route nih.govherbal-organic.com.

Table 1: Precursor Conversion in this compound Biosynthesis

| Precursor/Intermediate | Product | Conversion Efficiency | Timeframe | Source Organism/Context | Notes | Snippet Index |

| Epinephrine | Northis compound | Not specified | - | Coryphantha macromeris var. runyonii | Metanephrine identified as an intermediate. | vulcanchem.com |

| DL-Metanephrine | Northis compound | ~4.77% | 16 days | Coryphantha macromeris var. runyonii | Radiolabeled study. | nih.gov |

| Northis compound | This compound | Inefficient | - | Postulated step in Coryphantha macromeris | Postulated N-methylation, but radiolabeled precursor showed poor conversion. | nih.govherbal-organic.com |

| Tyramine | This compound | Not specified | - | Proposed precursor | troutsnotes.comscribd.com | |

| DL-Norepinephrine | This compound | Not specified | - | Proposed precursor | troutsnotes.comscribd.com |

Enzymatic Transformations in Alkaloid Formation

The conversion of precursor molecules into this compound relies on a series of enzymatic reactions. While specific enzymes directly responsible for this compound synthesis have not been extensively detailed in the provided literature, general knowledge of alkaloid biosynthesis points to the critical role of enzymes such as oxidoreductases and cytochrome P450 monooxygenases nih.goveolss.net. These enzyme classes are known to catalyze essential transformations, including oxidation and methylation, which are fundamental to constructing the this compound molecule nih.goveolss.netresearchgate.net. The proposed N-methylation of northis compound to this compound would likely involve specific methyltransferase enzymes, although the inefficiency of this step has been noted nih.govherbal-organic.com.

Comparative Biosynthetic Studies with Related Phenethylamines

This compound shares significant structural similarities with other well-known phenethylamine compounds, including mescaline and epinephrine vulcanchem.comwikidoc.orgwikipedia.org. Comparative studies of their biosynthetic pathways offer valuable insights into the conserved and divergent metabolic strategies employed by plants. Research into the biosynthesis of catechol-O-methylated β-hydroxyphenethylamines, a group that includes northis compound and this compound, aims to elucidate these shared biochemical routes semanticscholar.org. Furthermore, this compound, like several related alkaloids, exhibits specific stereochemistry, with the (R)-enantiomer being identified tandfonline.comresearchgate.netacs.org. Understanding the stereoselective enzymatic processes involved in the formation of these related compounds can provide a framework for investigating this compound's own stereospecific biosynthesis. Early hypotheses regarding direct interconversion between this compound and northis compound have been revised, with evidence suggesting that these compounds may arise through distinct, albeit related, biosynthetic pathways .

Strategies for Enhanced Biosynthesis in Plant Cell Cultures

Plant cell, tissue, and organ cultures represent a valuable tool for investigating and potentially enhancing the production of plant secondary metabolites, including this compound nih.gov. Studies have indicated that Coryphantha species, such as C. macromeris, are amenable to the study of compound biosynthesis, and their in vitro cultures can serve as alternative sources for metabolite production mdpi.comresearchgate.net. While the provided literature does not detail specific strategies for optimizing this compound yields through metabolic engineering or advanced culture techniques, the suitability of these systems for exploring biosynthetic pathways is well-established nih.govmdpi.com.

List of Compounds Mentioned:

this compound

Northis compound

Epinephrine

Metanephrine

Tyramine

DL-Norepinephrine

Phenethylamine

Methionine

Mescaline

Mechanistic Investigations of Macromerine S Biological Interactions in Vitro/in Silico

In Vitro Pharmacological Profiling of Macromerine and Its Analogues

This compound is a phenethylamine (B48288) derivative, a class of compounds known for their interactions with various receptors and transporters in the central nervous system. vulcanchem.comdoctorlib.org Its structural similarity to compounds like mescaline and epinephrine (B1671497) suggests a potential for biological activity. vulcanchem.com The stereochemistry of this compound, particularly the presence of a β-hydroxyl group and methoxy (B1213986) groups on the phenyl ring, is believed to contribute to a unique pharmacological profile compared to other phenethylamines. vulcanchem.com

While comprehensive pharmacological profiling is not extensively documented, some insights can be gleaned from related research. For instance, this compound has been listed as a preferred agonist for beta-adrenergic receptors in patent literature, although specific in vitro data on its potency and efficacy at these receptors are not publicly available. mdpi.com Studies on other phenethylamine analogues have shown their ability to activate various adrenergic and trace amine-associated receptors (TAARs), providing a framework for potential targets of this compound. mdpi.comresearchgate.net

Analogues of this compound, such as northis compound and bisnorthis compound (B13640295), have also been subjects of comparative behavioral experiments, though detailed in vitro pharmacological data for these compounds are also scarce. vulcanchem.com One study did find this compound to be non-psychoactive, which contrasts with some of its structural relatives. wikipedia.org

Comparative Data of Related Phenethylamine Alkaloids

While specific data for this compound is lacking, the following table presents in vitro data for other phenethylamine alkaloids to provide context for the potential activity of this class of compounds.

| Compound | Receptor/Target | Assay Type | Result (IC₅₀/EC₅₀/Kᵢ) | Source |

| Phentermine | Human TAAR1 | Agonist Activity | - | nucleos.com |

| Trichocereine | Conditioned Avoidance (Rodents) | Behavioral Assay | No activity | wikipedia.org |

| Various Isoquinoline Alkaloids | Acetylcholinesterase (AChE) | Inhibitory Activity | IC₅₀: 2.1 - 24.5 µM | koreascience.kr |

This table is for illustrative purposes to show the types of data available for related compounds and does not include data for this compound due to its absence in the reviewed literature.

Molecular Target Elucidation in Cellular Models (e.g., acetylcholinesterase inhibition)

The specific molecular targets of this compound are not well established. However, some research points toward potential areas of investigation. A study that analyzed a psychotropic herbal product identified (R)-macromerine as one of its constituents. The same study evaluated the acetylcholinesterase (AChE) inhibitory activity of another isolated compound, narciclasine-4-O-β-D-xylopyranoside, which showed moderate activity. acs.org While this compound itself was not tested for AChE inhibition in this study, the presence of this activity in a co-occurring compound from a plant also containing this compound suggests that this could be a potential, though unconfirmed, target for this compound or its analogues. acs.orgnih.gov

Studies on other alkaloids from plant sources have demonstrated significant AChE inhibitory activity, making it a plausible area for future investigation of this compound's properties. koreascience.krnih.gov

Receptor Binding Studies in Defined Systems

Currently, there is a notable absence of published receptor binding studies for this compound in defined systems. Such studies are essential to determine the affinity of a compound for specific receptors, typically expressed as a Kᵢ (inhibition constant) or Kₐ (affinity constant). This data is fundamental for understanding the pharmacological profile of a compound. While this compound is structurally related to compounds that are known to bind to adrenergic and serotonergic receptors, no specific binding affinity data for this compound at these or any other receptors has been reported in the scientific literature reviewed. mdpi.comwikidoc.org

Computational Modeling of this compound-Ligand Interactions

Computational modeling, including molecular docking, is a powerful tool used to predict and analyze the interaction between a ligand, such as this compound, and its potential protein targets. nih.govchalcogen.ro This in silico approach can provide insights into the binding mode, affinity, and selectivity of a compound, guiding further experimental research. phcogj.com

Despite the availability of these techniques and the existence of models for relevant targets like adrenergic receptors, there are currently no specific computational modeling or molecular docking studies published that focus on this compound and its interactions with any biological ligand. nih.govchalcogen.rounivr.it Such studies would be invaluable in elucidating the structure-activity relationships of this compound and identifying its most likely molecular targets. vulcanchem.com

Advanced Analytical Strategies for Macromerine Quantification and Profiling

The accurate quantification and comprehensive profiling of macromerine in various matrices, particularly in complex botanical extracts, necessitate the use of sophisticated and highly sensitive analytical techniques. Modern analytical chemistry offers a suite of powerful tools capable of providing detailed information on the concentration, structure, and purity of this phenethylamine (B48288) alkaloid. These advanced strategies are crucial for phytochemical research, metabolic studies, and quality control of botanical materials.

Future Research Directions and Emerging Paradigms in Macromerine Studies

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of macromerine is not fully elucidated. While it is understood to be derived from amino acids like L-phenylalanine or L-tyrosine, the specific enzymes that catalyze each step of its formation are largely unknown. researchgate.net Future research will likely focus on identifying and characterizing these undiscovered enzymes. This involves a combination of tracer studies, where isotopically labeled precursors are fed to this compound-producing plants, and subsequent analysis of the resulting labeled intermediates and final product.

Furthermore, the application of transcriptomics and proteomics will be instrumental. By comparing the gene expression and protein profiles of this compound-producing and non-producing plant tissues or species, researchers can identify candidate genes and enzymes involved in the biosynthetic pathway. Once identified, these enzymes can be heterologously expressed and their functions can be confirmed through in vitro assays. Unraveling the complete enzymatic cascade will not only provide fundamental knowledge but also open the door to metabolic engineering approaches for enhanced production of this compound or its analogs.

Development of Novel Synthetic Methodologies with Improved Stereocontrol

Emerging strategies in asymmetric synthesis, such as the use of chiral catalysts and auxiliaries, will be pivotal. researchgate.net For instance, asymmetric transfer hydrogenation of ketone precursors has shown promise in establishing the desired stereocenter with high enantioselectivity. researchgate.net Future work may explore novel catalytic systems, including biocatalysis using engineered enzymes, to achieve even greater control over the stereochemical outcome. The development of more efficient and scalable syntheses will be crucial for producing sufficient quantities of enantiomerically pure this compound for detailed pharmacological studies.

Exploration of Unconventional Natural Sources and Endophytic Production

This compound has been primarily isolated from cacti of the genus Coryphantha. wikidoc.orgresearchgate.net However, the full extent of its distribution within the plant kingdom remains to be explored. Systematic phytochemical screening of a wider range of cactus species and other related plant families could reveal new natural sources of this compound.

A particularly exciting and emerging paradigm is the investigation of endophytic fungi as potential producers of this compound. chesci.comscielo.brresearchgate.net Endophytes are microorganisms that reside within plant tissues and have been shown to produce a diverse array of secondary metabolites, sometimes including compounds originally thought to be exclusive to their host plant. mdpi.comfrontiersin.org Researchers are increasingly isolating and screening endophytic fungi from this compound-containing cacti to determine if they are capable of synthesizing the alkaloid independently. plos.orghibiscuspublisher.compeerj.com If successful, endophytic fermentation could offer a sustainable and controlled method for this compound production, bypassing the need for slow-growing cactus cultivation. hibiscuspublisher.comresearchgate.net

Advanced In Vitro Screening for Mechanistic Insights

While this compound is known to be a phenethylamine (B48288), detailed knowledge of its pharmacological effects and mechanism of action is limited. wikidoc.orgdoctorlib.org Future research will undoubtedly involve advanced in vitro screening assays to elucidate its biological targets and cellular effects. High-throughput screening methods can be employed to test this compound against a wide panel of receptors, enzymes, and ion channels to identify its primary molecular targets. nih.govresearchgate.net

Techniques such as receptor binding assays and functional assays on cultured cells will be crucial to determine its affinity and efficacy at specific targets. For instance, its interaction with various serotonin (B10506) and dopamine (B1211576) receptor subtypes, which are common targets for psychoactive compounds, warrants thorough investigation. doctorlib.org Mechanistic studies could also explore its effects on neurotransmitter release, reuptake, and metabolism. These in vitro studies will provide a foundational understanding of this compound's pharmacological profile, guiding further in vivo research.

Integration of Omics Technologies for Comprehensive Phytochemical Analysis

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and holistic approach to studying this compound within its natural context. frontiersin.orgnih.govnih.gov Metabolomic profiling, using techniques like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS), can provide a comprehensive snapshot of the chemical diversity in this compound-producing plants like Coryphantha macromeris. researchgate.netmdpi.comnih.govmdpi.com This allows for the identification of not only this compound but also a wide range of other co-occurring metabolites, which may have synergistic or related biological activities. mdpi.comnih.gov

By integrating metabolomic data with transcriptomic and proteomic data, researchers can build a more complete picture of the metabolic networks and regulatory pathways involved in this compound biosynthesis. frontiersin.orgnih.gov This systems biology approach can help to identify key regulatory genes and environmental factors that influence this compound production. nih.gov Furthermore, comparative omics studies between different plant parts (e.g., aerial vs. root) and different cultivation conditions (e.g., greenhouse vs. in vitro) can reveal valuable insights into the localization and regulation of this compound biosynthesis. mdpi.commdpi.com

Q & A

Q. What are the primary analytical methods for identifying and quantifying Macromerine in biological samples?

Methodological Answer: Initial identification typically employs HPLC coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Quantitative analysis requires validation per ICH guidelines, including calibration curves (linearity range: 1–100 ng/mL), recovery rates (>85%), and precision (RSD <15%) . For structural elucidation, NMR (¹H, ¹³C) and IR spectroscopy are critical to confirm functional groups and stereochemistry.

Q. How can researchers design a preliminary in vitro assay to assess this compound’s receptor-binding activity?

Methodological Answer: Use radioligand binding assays (e.g., using tritiated ligands) with cell membranes expressing target receptors (e.g., serotonin or dopamine receptors). Include positive controls (known agonists/antagonists) and measure IC₅₀ values. Ensure triplicate runs and statistical validation via ANOVA to account for inter-experiment variability .

Q. What ethical considerations are essential when conducting animal studies on this compound’s neuropharmacological effects?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design, including sample-size justification, randomization, and blinding. Obtain institutional ethics approval (IACUC) and adhere to the 3Rs principle (Replacement, Reduction, Refinement). Document humane endpoints and analgesia protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic half-life across studies be resolved?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., species differences, dosing routes). Compare AUC values from intravenous vs. oral administration studies. Use mixed-effects models to adjust for covariates like metabolic enzyme polymorphisms .

Q. What strategies are effective for elucidating this compound’s mechanism of action when transcriptomic and proteomic data conflict?

Methodological Answer: Integrate multi-omics data via pathway enrichment tools (e.g., STRING, KEGG). Validate hypotheses using CRISPR-Cas9 knockout models targeting candidate genes. Employ phosphoproteomics to identify post-translational modifications not captured by transcriptomics .

Q. How should researchers address variability in this compound’s efficacy across different in vivo disease models?

Methodological Answer: Perform systematic reviews to compare model-specific factors (e.g., transgenic vs. induced models). Use standardized behavioral assays (e.g., forced swim test for depression models) with blinded scoring. Apply Bayesian statistics to quantify model reliability and generalizability .

Methodological Frameworks

- Data Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- Contradiction Analysis : Apply iterative triangulation by cross-validating results across orthogonal techniques (e.g., electrophysiology + calcium imaging) .

- Peer Review : Ensure reproducibility by sharing raw datasets and code via platforms like Zenodo or GitHub, aligned with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.